5-ethylsulfanyl-1H-1,2,4-triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethylsulfanyl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S/c1-2-8-4-5-3-6-7-4/h3H,2H2,1H3,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIOXHCBRKQOTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Ethylsulfanyl 1h 1,2,4 Triazole and Its Derivatives
Strategic Approaches to 1,2,4-Triazole (B32235) Ring Formation
The formation of the 1,2,4-triazole core is the foundational step in the synthesis of the target compound and its derivatives. Chemists have developed a variety of robust methods to construct this heterocyclic system, each with its own advantages in terms of efficiency, substrate scope, and reaction conditions.
Cyclization Reactions in the Construction of the 1,2,4-Triazole Nucleus
Cyclization reactions are a cornerstone of heterocyclic synthesis, and the construction of the 1,2,4-triazole nucleus is no exception. These methods typically involve the formation of one or two key bonds in the final step to close the ring. A predominant strategy relies on the intramolecular condensation of N-acylamidrazones, which are themselves derived from hydrazines and carboxylic acid derivatives. acs.org This classical approach remains widely used due to the ready availability of starting materials.
Another effective method involves the reaction of hydrazines with formamide (B127407), which can proceed smoothly under microwave irradiation without the need for a catalyst, demonstrating excellent tolerance for various functional groups. organic-chemistry.org The use of amidrazones as key precursors is also a well-established route. For instance, trifluoromethylated amidrazones react with 2,2,2-trifluoroacetic anhydride (B1165640) in a solvent-free process to yield 3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles through a nucleophilic intramolecular cyclization. organic-chemistry.org
More complex, fused 1,2,4-triazole systems can also be accessed. Triflic anhydride activation followed by microwave-induced cyclodehydration provides a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides. organic-chemistry.org These methods highlight the versatility of cyclization strategies in creating a wide array of 1,2,4-triazole structures.
Table 1: Selected Cyclization Strategies for 1,2,4-Triazole Synthesis
| Precursors | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Hydrazines, Formamide | Microwave irradiation | Substituted 1,2,4-triazoles | organic-chemistry.org |
| N-Acylamidrazones | Condensation | 1,2,4-Triazole derivatives | acs.org |
| Amidrazones | Diethyl azodicarboxylate, Triethylamine | 1,3,5-Trisubstituted 1,2,4-triazoles | nih.gov |
| Secondary Amides, Hydrazides | Triflic anhydride, Microwave | 3,4,5-Trisubstituted 1,2,4-triazoles | organic-chemistry.org |
Multicomponent Reactions (MCRs) for 1,2,4-Triazole Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, represent a highly efficient and atom-economical approach to complex molecules. rsc.org This strategy is particularly powerful for generating libraries of structurally diverse 1,2,4-triazoles.
One notable MCR involves a copper-catalyzed reaction that directly prepares 1-aryl 1,2,4-triazoles from anilines, aminopyridines, or pyrimidines. organic-chemistry.orgacs.org Another innovative, metal-free, base-promoted three-component reaction utilizes 1,3-diones, trans-β-nitrostyrenes, and aldehyde hydrazones to create hybrid molecules where a 1,2,4-triazole is linked to a 1,3-dione scaffold. rsc.orgrsc.org
MCRs often proceed via the in-situ formation of reactive intermediates. For example, a three-component reaction of 2-diazoacetonitriles, nitriles, and aryldiazonium salts proceeds through a [3+2] annulation of a nitrile ylide, formed in situ, with the aryldiazonium salt to yield 1-aryl-5-cyano-1,2,4-triazoles. organic-chemistry.org The elegance of MCRs lies in their ability to construct complex heterocyclic systems in a single pot, often with high regioselectivity and good yields. rsc.orgfrontiersin.orgnih.gov
Table 2: Examples of Multicomponent Reactions for 1,2,4-Triazole Synthesis
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Anilines | Amino Pyridines/Pyrimidines | Tosylamidoxime | Copper catalyst | 1-Aryl 1,2,4-triazoles | acs.org |
| 1,3-Diones | trans-β-Nitrostyrenes | Aldehyde Hydrazones | Sodium carbonate | 1,2,4-Triazole-linked hybrids | rsc.orgrsc.org |
| Amidines | Isothiocyanates | Hydrazines | Metal- and oxidant-free | 1H-1,2,4-Triazol-3-amines | organic-chemistry.org |
Oxidative Cyclization Methodologies
Oxidative cyclization represents a powerful strategy for the synthesis of 1,2,4-triazoles, often involving the formation of a crucial N-N or C-N bond in the ring-closing step under the influence of an oxidizing agent. These methods can provide access to triazoles that might be difficult to obtain through other routes.
A variety of oxidizing systems have been employed. For instance, a copper-catalyzed tandem addition-oxidative cyclization using molecular oxygen (from air) as the terminal oxidant offers an efficient and environmentally friendly route to 1,2,4-triazole derivatives. acs.org In this process, the copper catalyst facilitates both N-C and N-N bond-forming oxidative coupling reactions. acs.org Similarly, a copper(I) complex supported on MCM-41 has been used as a heterogeneous and recyclable catalyst for the cascade addition-oxidative cyclization of nitriles with amidines, using air as the oxidant. organic-chemistry.org
Other notable oxidants include selenium dioxide (SeO₂), which has been used for the efficient synthesis of fused 1,2,4-triazoles from heterocyclic hydrazones with yields ranging from 79% to 98%. frontiersin.orgnih.gov Ceric ammonium (B1175870) nitrate (B79036) (CAN) has also been utilized as both an oxidant and a Lewis acid in polyethylene (B3416737) glycol (PEG) to synthesize 3,4,5-trisubstituted 1,2,4-triazoles from amidrazones and aldehydes. organic-chemistry.orgfrontiersin.orgnih.gov In some cases, the oxidative cyclization can be highly selective; Cu(II)-catalyzed oxidative C–N bond formation in arylidenearylthiosemicarbazides preferentially yields 4,5-disubstituted 1,2,4-triazole-3-thiones over the C–S bond formation product. acs.org
Functionalization Strategies for 1,2,4-Triazole Scaffolds
Once the 1,2,4-triazole ring is formed, subsequent functionalization is necessary to arrive at the target compound, 5-ethylsulfanyl-1H-1,2,4-triazole, and its derivatives. These strategies focus on introducing specific substituents at the sulfur and nitrogen atoms of the triazole scaffold.
S-Alkylation and S-Acylation Reactions at the Triazole Thiol Group
The synthesis of this compound inherently involves the introduction of an ethyl group onto a sulfur atom attached to the triazole ring. The key precursor for this transformation is 1H-1,2,4-triazole-3-thiol, which exists in tautomeric equilibrium with its thione form, 2,4-dihydro-3H-1,2,4-triazole-3-thione. sigmaaldrich.com
The most common and direct method for this functionalization is S-alkylation. This reaction involves treating the 1,2,4-triazole-3-thiol with an appropriate ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base. uzhnu.edu.ua The base, typically potassium hydroxide, potassium carbonate, or pyridine (B92270), deprotonates the thiol (or thione) to form a highly nucleophilic thiolate anion, which then attacks the electrophilic ethylating agent in an SN2 reaction to form the desired thioether product. uzhnu.edu.ua
The reaction conditions, including the choice of solvent (e.g., ethanol, acetone, water) and base, can be optimized to ensure high yields and selectivity for S-alkylation over potential N-alkylation. uzhnu.edu.ua Besides simple alkyl halides, other alkylating agents like halogen-substituted carboxylic acids and haloacetamides have also been successfully employed to introduce more complex side chains at the sulfur atom. uzhnu.edu.ua This regioselective S-alkylation is a robust and widely applicable method for producing a vast range of S-substituted 1,2,4-triazole derivatives. sigmaaldrich.com
Regioselective Functionalization of 1,2,4-Triazoles
Following the S-alkylation to form a 3-alkylsulfanyl-1,2,4-triazole, the triazole ring still possesses multiple nucleophilic nitrogen atoms (N1, N2, and N4), making subsequent functionalization a challenge in regioselectivity. nih.gov The reaction of S-protected 1,2,4-triazoles with electrophiles, such as alkyl halides, can lead to a mixture of N-alkylated isomers. nih.govresearchgate.net
Research has shown that the outcome of these reactions is highly dependent on the structure of the triazole, the nature of the electrophile, and the reaction conditions. nih.gov For instance, when reacting 3-benzylsulfanyl-5-(1H-indolyl)-1,2,4-triazole with various dihaloalkanes, alkylation occurs exclusively at the N1 and N2 positions, with the N2-alkylated isomers being preferentially formed. nih.govresearchgate.net Steric effects are believed to play a significant role in directing the regioselectivity. nih.gov
The development of methods to control this regioselectivity is an active area of research. For example, a general method for synthesizing 1,3,5-trisubstituted 1,2,4-triazoles has been developed from the reaction of amidrazones with diethyl azodicarboxylate and triethylamine, showcasing high regioselectivity. nih.gov Similarly, the [3+2] cycloaddition of nitrile imines with trifluoroacetonitrile (B1584977) has been shown to be a general and regioselective approach for synthesizing 5-trifluoromethyl 1,2,4-triazoles. mdpi.com Understanding and controlling the factors that govern the regioselective functionalization of the triazole nucleus is crucial for the rational design and synthesis of specific, highly substituted 1,2,4-triazole derivatives.
Derivatization via Nitrogen Atom Modification
Modification of the nitrogen atoms within the 1,2,4-triazole ring is a key strategy for creating diverse derivatives with tailored properties. Various synthetic precursors are employed to introduce substituents onto the nitrogen atoms of the triazole core.
Hydrazones, for instance, serve as valuable precursors in the synthesis of 1,2,4-triazoles. nih.gov They can react with amines under oxidative conditions to form the triazole ring. nih.govisres.org This method allows for the incorporation of a wide array of functional groups from the amine fragment, leading to a diverse library of N-substituted triazoles. nih.gov Similarly, aryl diazonium salts are highly reactive intermediates that can be used as a nitrogen source in triazole synthesis. nih.govfrontiersin.org Metal-free reactions involving these salts have been developed, highlighting the importance of the base used in the reaction. nih.govfrontiersin.org
Amidrazones are another class of precursors that readily provide nitrogen atoms for the construction of the 1,2,4-triazole ring. nih.gov Syntheses involving amidrazones can be performed under solvent-free conditions using recyclable catalysts, offering a greener alternative to traditional methods. nih.gov Amidines also serve as a source of nitrogen atoms, and one-pot, two-step processes have been developed for the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles with high regioselectivity and good functional group tolerance. frontiersin.org
Furthermore, N-acyl and N-thiourea derivatives of 1,2,4-triazoles can be synthesized through multi-step reaction protocols starting from symmetrical 4-amino-1,2,4-triazole. chemmethod.com These modifications can lead to the formation of new imidazole (B134444) derivatives upon further cyclization reactions. chemmethod.com
| Precursor | Key Features of Synthetic Method | Reference |
|---|---|---|
| Hydrazones | React with amines under oxidative conditions; allows for diverse functional groups. | nih.govisres.org |
| Aryl Diazonium Salts | Highly reactive nitrogen source; metal-free reaction conditions are possible. | nih.govfrontiersin.org |
| Amidrazones | Can be used in solvent-free conditions with recyclable catalysts. | nih.gov |
| Amidines | Used in one-pot, two-step synthesis of trisubstituted 1,2,4-triazoles with high regioselectivity. | frontiersin.org |
| 4-Amino-1,2,4-triazole | Starting material for multi-step synthesis of N-acyl and N-thiourea derivatives. | chemmethod.com |
Catalyst-Mediated and Green Synthesis Approaches
Recent advancements in the synthesis of 1,2,4-triazoles have been driven by the development of catalyst-mediated reactions and green chemistry principles, aiming for higher efficiency, selectivity, and environmental sustainability.
Transition metal catalysis plays a pivotal role in modern organic synthesis, and the construction of the 1,2,4-triazole ring is no exception. Copper (Cu), silver (Ag), and zinc (Zn) are among the commonly employed transition metals.
Copper-catalyzed reactions are particularly prevalent. For instance, a one-pot synthesis of 1,2,4-triazole derivatives can be achieved from nitriles and hydroxylamine (B1172632) hydrochloride using an inexpensive Cu(OAc)₂ catalyst. isres.org This method proceeds without the need for an inert atmosphere. isres.org Copper catalysts have also been utilized in reactions involving amidines and various reaction partners to produce 1,3-disubstituted 1,2,4-triazoles. isres.org The regioselectivity of the cycloaddition of isocyanides with diazonium salts can be controlled by the choice of catalyst; Ag(I) catalysis selectively yields 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysis produces 1,5-disubstituted isomers. isres.org
Silver catalysts, often in the form of Ag(I), are effective in promoting the [3+2] cycloaddition of isonitriles and diazo compounds to form N1-substituted-1,2,3-triazoles, a related class of azoles. nih.gov
In a move towards more sustainable chemistry, several metal-free synthetic protocols for 1,2,4-triazoles have been developed. These methods often rely on the use of alternative reagents and reaction conditions to achieve the desired transformations.
One such approach involves the reaction of hydrazones with amines under aerobic oxidative conditions without the need for a metal catalyst. isres.org This process involves a cascade of C-H functionalization, C-N bond formation, and oxidative aromatization. isres.org Another metal-free method utilizes the reaction of aryl diazonium salts with 2-aryl-2-isocyanates, where a weak organic base is critical for the reaction's success. nih.govfrontiersin.org Furthermore, the synthesis of 3-trifluoromethyl-1,2,4-triazoles has been accomplished through a metal-free, multicomponent reaction of trifluoroacetimidoyl chlorides, hydrazine (B178648) hydrate, and benzene-1,3,5-triyl triformate. nih.gov
Microwave and ultrasound irradiation have emerged as powerful tools in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions. nih.govrsc.org
Microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of 1,2,4-triazole libraries. ox.ac.uk For example, the synthesis of thioether derivatives containing 1,2,4-triazole moieties has been achieved with high efficiency and yield in just 15 minutes under microwave irradiation. nih.gov In some cases, reactions that would conventionally take hours can be completed in minutes or even seconds with microwave assistance. nih.govyu.edu.jonih.gov
Ultrasound-assisted synthesis is another green technique that has been employed for the preparation of 1,2,4-triazole derivatives. mdpi.comasianpubs.orgresearchgate.net The use of ultrasound can lead to improved yields and shorter reaction times compared to conventional methods. mdpi.com For instance, N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives have been synthesized in good to excellent yields within 40-80 minutes using ultrasound, a significant improvement over the 10-36 hours required by conventional heating. mdpi.com
mdpi.com| Derivative | Conventional Method Time | Microwave/Ultrasound-Assisted Time | Yield Improvement | Reference |
|---|---|---|---|---|
| Thioether derivatives containing 1,2,4-triazole | Not specified | 15 minutes (Microwave) | 81% yield | nih.gov |
| N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives | 10-36 hours | 39-80 minutes (Ultrasound) | Significant increase | |
| 1,3,5-trisubstituted-1,2,4-triazoles | >4.0 hours | 1 minute (Microwave) | 85% yield | |
| 1,2,4-triazole and piperidine (B6355638) ring-containing derivatives | Several hours | 33-90 seconds (Microwave) | 82% yield |
The principles of green chemistry encourage the reduction or elimination of hazardous solvents. Consequently, solvent-free and environmentally benign reaction conditions are increasingly being explored for 1,2,4-triazole synthesis.
Solvent-free synthesis of 1,2,4-triazole derivatives has been reported using recyclable catalysts like HClO₄-SiO₂. nih.gov This approach offers the advantage of easy product isolation and catalyst reuse. Additionally, reactions can be conducted under microwave irradiation in the absence of a catalyst, further enhancing the green credentials of the synthesis. organic-chemistry.org The use of water as a solvent, when possible, is also a key aspect of environmentally benign synthesis. nih.gov
Chemical Reactivity and Mechanistic Investigations of 5 Ethylsulfanyl 1h 1,2,4 Triazole
Reaction Pathways and Transformation Mechanisms
The 1,2,4-triazole (B32235) ring is a versatile scaffold in organic synthesis, and the presence of an ethylsulfanyl group at the C5 position introduces specific reactivity patterns. chemicalbook.comnih.gov
Cycloaddition Reactions Involving 1,2,4-Triazole Moieties
While the 1,2,4-triazole ring itself is not extensively used in cycloaddition processes, certain derivatives can participate as azadienophiles. acgpubs.org The most studied examples involve 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and its 4-methyl analog (MTAD), which readily undergo Diels-Alder reactions. acgpubs.org For 5-ethylsulfanyl-1H-1,2,4-triazole, direct participation of the triazole ring as a diene or dienophile in standard cycloadditions is less common. However, the synthesis of the 1,2,4-triazole ring itself often involves cycloaddition reactions. uzhnu.edu.ua For instance, [3+2] cycloaddition reactions are a powerful method for constructing the triazole core from various precursors like nitrile imines. researchgate.netmdpi.com
A plausible synthetic route to substituted 1,2,4-triazoles, including those with thioether functionalities, can involve the cycloaddition of nitrile imines with nitriles. mdpi.com Another approach is the reaction of hydrazines with suitable electrophiles. researchgate.net For example, 3-alkylthio-1,2,4-triazole derivatives can be produced from the reaction of phenyl isothiocyanate with 2-cyanoacetohydrazide. researchgate.net While not a direct cycloaddition involving the final triazole ring, these methods highlight the importance of cycloaddition in accessing such scaffolds.
The following table provides an overview of representative cycloaddition reactions for the synthesis and modification of 1,2,4-triazoles.
| Reaction Type | Reactants | Product Type | Ref |
| [3+2] Cycloaddition | Nitrile Imines + Nitriles (e.g., CF3CN) | 5-Substituted 1,2,4-Triazoles | mdpi.com |
| Diels-Alder | 4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) + Dienes | Fused 1,2,4-Triazole Derivatives | acgpubs.org |
| [3+2] Cycloaddition | Azinium-N-imines + Nitriles | 1,2,4-Triazolo Derivatives | researchgate.net |
| Photochemical Addition | Triplet Intermediates + Diazoalkanes/Azomethine Ylides | 1,2,4-Triazoles | rsc.org |
Rearrangement Reactions (e.g., Fries rearrangement)
Rearrangement reactions are a key transformation for substituted 1,2,4-triazoles. rsc.org While the classic Fries rearrangement involves the migration of an acyl group from a phenolic ester to the aryl ring, analogous rearrangements can occur in heterocyclic systems. wikipedia.orgsigmaaldrich.comorganic-chemistry.org For this compound, a thia-Fries type rearrangement could be envisaged under certain conditions, potentially involving the migration of the ethylsulfanyl group, though specific examples in the literature for this exact substrate are scarce.
More commonly reported are rearrangements involving substituents on the triazole ring. For example, the reaction of 3-amino-1,2,4-triazole with ethoxycarbonyl isothiocyanate initially forms a product on a ring nitrogen, which then rearranges to the amino-substituted isomer. rsc.org This highlights the migratory aptitude of substituents on the triazole nucleus.
Oxidative Coupling and Aromatization Processes
Oxidative processes are crucial in both the synthesis and transformation of 1,2,4-triazoles. acs.orgacs.org The synthesis of 1,3,5-trisubstituted 1,2,4-triazoles can be achieved through a metal-free oxidative cascade reaction involving hydrazones and aliphatic amines. acs.org This process includes C-H functionalization, double C-N bond formation, and a final oxidative aromatization step. acs.org
Furthermore, copper-catalyzed oxidative coupling reactions are employed to construct the triazole ring system. organic-chemistry.org For instance, the reaction of nitriles with 2-aminopyridines or amidines in the presence of a copper catalyst and air as the oxidant can yield 1,2,4-triazole derivatives. frontiersin.org In the context of this compound, the sulfur atom can be susceptible to oxidation, which could lead to sulfoxide (B87167) or sulfone derivatives, thereby modifying the electronic properties and subsequent reactivity of the molecule. Additionally, 4,5-disubstituted 1,2,4-triazole-3-thiones can be converted to 4,5-disubstituted 1,2,4-triazoles through a desulfurization process, which is a form of oxidative transformation. acs.orgorganic-chemistry.org
Role of Tautomerism and Prototropy in Reactivity
The reactivity of this compound is significantly influenced by tautomerism, a phenomenon where the molecule exists as a mixture of interconverting structural isomers. chemicalbook.comnih.gov 1,2,4-Triazole can exist in two main tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H form being generally more stable. nih.govresearchgate.net
For substituted 1,2,4-triazoles, three tautomers are possible: 1H, 2H, and 4H. researchgate.net The relative stability of these tautomers is heavily dependent on the nature and position of the substituents. researchgate.net Electron-donating groups tend to stabilize the 2H-tautomer, while electron-withdrawing groups favor the 1H-tautomer. researchgate.net The ethylsulfanyl group is generally considered to be electron-donating, which would suggest a significant contribution from the 2H-tautomer for 5-ethylsulfanyl-1,2,4-triazole.
The specific tautomer present in a reaction mixture can dictate the site of electrophilic attack or other reactions. chemicalbook.com For example, alkylation of 1H-1,2,4-triazole can occur at different nitrogen atoms depending on the reaction conditions, which in turn are influenced by the tautomeric equilibrium. chemicalbook.com The acidic nature of the NH protons (pKa ≈ 10.26 for the parent compound) means that deprotonation can readily occur, and the resulting triazolate anion's reactivity will also be a key factor. chemicalbook.com
Reaction Kinetics and Thermodynamic Considerations
Thermodynamic studies have been conducted on various 1,2,4-triazole derivatives. tandfonline.comjocpr.comresearchgate.net The standard molar enthalpy of formation for the parent 1H-1,2,4-triazole has been determined through combustion calorimetry. nist.gov Such data are fundamental for calculating the heat of reaction for various transformations. The NIST WebBook provides critically evaluated thermophysical property data for 1H-1,2,4-triazole, including enthalpy of fusion and sublimation, which are crucial for understanding phase transitions and intermolecular forces. nist.govnist.gov
Kinetic studies on the alkylation of C-amino-1,2,4-triazoles have shown that the rate and outcome of the reaction are dependent on the nucleophilicity of the different nitrogen atoms and the amino group. acs.org Computational studies, using methods like Transition State Theory, can estimate rate constants and activation energies for such reactions. acs.org For this compound, the nucleophilicity of the ring nitrogens will be modulated by the electronic effects of the ethylsulfanyl group, influencing the kinetics of reactions like alkylation and acylation. The interplay between different nucleophilic sites (the three ring nitrogens and the sulfur atom) would lead to a mixture of products, with the distribution being governed by both kinetic and thermodynamic control.
The following table presents some available thermodynamic data for the parent 1H-1,2,4-triazole, which serves as a baseline for understanding its derivatives.
| Thermodynamic Property | Value | Units | Method | Reference |
| Enthalpy of Formation (solid, 298.15 K) | 25.98 ± 0.1 | kcal/mol | Combustion Calorimetry | nist.gov |
| Enthalpy of Combustion (solid, 298.15 K) | -316.54 ± 0.07 | kcal/mol | Combustion Calorimetry | nist.gov |
| Enthalpy of Sublimation (281.459 K to 392.7 K) | - | - | - | nist.gov |
Advanced Structural Elucidation and Computational Studies
Spectroscopic Characterization Techniques (Excluding Basic Identification)
Advanced NMR Spectroscopy for Structural Insights
No published studies detailing advanced Nuclear Magnetic Resonance (NMR) spectroscopy for 5-ethylsulfanyl-1H-1,2,4-triazole could be located. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for confirming the connectivity of the ethylthio group to the C5 position of the triazole ring. However, no such experimental data or assignments have been reported for this specific molecule.
For related 1,2,4-triazole (B32235) structures, ¹H NMR spectra typically show a characteristic signal for the triazole C-H proton, and ¹³C NMR spectra show distinct signals for the two triazole carbon atoms. The ethylthio group would be expected to show a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons in the ¹H NMR spectrum, with corresponding signals in the ¹³C NMR spectrum. Without experimental data, a detailed analysis remains speculative.
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Interactions
Specific Fourier-Transform Infrared (FT-IR) or Raman spectra for this compound are not available in the reviewed literature. Vibrational spectroscopy is essential for identifying functional groups and understanding molecular interactions, such as hydrogen bonding involving the triazole N-H group.
Studies on analogous 1,2,4-triazoles show characteristic vibrational bands for N-H stretching, C=N stretching, and ring deformation modes. The presence of the ethylthio group would introduce C-H stretching and bending vibrations, as well as a C-S stretching mode. A comparative analysis of the N-H stretching band in different phases or solvents could provide insight into intermolecular hydrogen bonding, but this requires experimental spectra that are currently unavailable for this compound.
X-ray Crystallography and Solid-State Structural Analysis
A search of crystallographic databases, including the Cambridge Structural Database (CSD), yielded no entries for the crystal structure of this compound. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the conformation of the ethylthio substituent relative to the triazole ring.
Crystal Engineering and Polymorphism Studies
There are no published studies on the crystal engineering or polymorphism of this compound. Such studies involve the rational design of crystal structures and the investigation of a compound's ability to exist in multiple crystalline forms. This research is entirely dependent on the ability to grow and analyze single crystals, for which no data has been reported.
Quantum Chemical Computations and Theoretical Modeling
No specific quantum chemical computations, such as those using Density Functional Theory (DFT), have been published for this compound. Theoretical modeling is a powerful tool for complementing experimental data. DFT calculations are often used to optimize molecular geometry, predict NMR chemical shifts, simulate vibrational spectra, and analyze frontier molecular orbitals (HOMO/LUMO) to understand chemical reactivity. While this methodology has been applied to many other triazole derivatives, it has not been reported for the title compound.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in determining the optimized molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. These geometric parameters are fundamental to understanding the molecule's stability and steric properties.
Beyond geometry, DFT provides insights into the electronic structure, such as the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it highlights regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. For triazole derivatives, DFT calculations have been used to understand their structural stability and electronic properties. nih.govresearchgate.netajol.info
Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
For various 1,2,4-triazole derivatives, FMO analysis has revealed that modifications to the substituent groups can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. ajol.inforesearchgate.netnih.gov Reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. researchgate.net
Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule. By transforming the complex molecular orbitals into localized orbitals representing bonds and lone pairs, NBO analysis provides a chemically intuitive picture of electron delocalization.
For this compound, NBO analysis can quantify the stabilization energies associated with intramolecular charge transfer from electron-donating groups to electron-accepting groups. This is particularly relevant for understanding the electronic interactions between the ethylthio group and the triazole ring. Studies on related triazole systems have demonstrated the utility of NBO analysis in confirming molecular stability arising from hyperconjugative interactions. ajol.inforesearchgate.net
Prediction of Non-linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. Computational methods, particularly DFT, can be used to predict the NLO properties of molecules by calculating their polarizability (α) and first-order hyperpolarizability (β). These parameters are indicative of the molecule's response to an applied electric field.
For a molecule to exhibit significant NLO properties, it typically requires a large dipole moment and significant intramolecular charge transfer, often found in molecules with electron-donating and electron-accepting groups connected by a π-conjugated system. Computational studies on various 1,2,4-triazole derivatives have shown that they can possess substantial NLO properties, with their hyperpolarizability values being sensitive to the nature of the substituents on the triazole ring. researchgate.netnih.govdntb.gov.uanih.govresearchgate.net
Molecular Dynamics Simulations (for degradation studies or molecular assembly)
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes, interactions with other molecules, and assembly into larger structures. By simulating the motion of atoms and molecules over time, MD can offer insights into processes that are difficult to study experimentally.
In the context of this compound, MD simulations could be employed to study its behavior in different solvent environments or its potential to self-assemble. Furthermore, MD simulations are valuable in studying the stability of ligand-protein complexes, which is relevant for drug design applications involving triazole derivatives. nih.govmdpi.com
Protonation Site Analysis and Stability of Ionic Forms
The 1,2,4-triazole ring contains multiple nitrogen atoms that can potentially be protonated. Determining the most likely protonation site is crucial for understanding the molecule's behavior in acidic conditions and its interaction with biological receptors. Computational methods can be used to calculate the proton affinity of each potential protonation site.
Applications in Advanced Materials Science and Catalysis
Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers
The development of metal-organic frameworks (MOFs) and coordination polymers has emerged as a significant area of materials science, with applications ranging from gas storage to catalysis. The fundamental components of these materials are metal ions or clusters linked by organic ligands. While no specific studies detail the integration of 5-ethylsulfanyl-1H-1,2,4-triazole into MOFs or coordination polymers, the broader class of 1,2,4-triazole (B32235) derivatives is widely employed for this purpose.
Ligand Design and Coordination Chemistry with Metal Ions
The 1,2,4-triazole ring is an excellent ligand for the construction of coordination polymers due to the presence of three nitrogen atoms which can act as coordination sites. wikipedia.orgiitk.ac.in The specific connectivity and dimensionality of the resulting framework are influenced by the substituents on the triazole ring. In the case of this compound, the ethylsulfanyl group at the 5-position introduces a sulfur atom, which could also potentially participate in coordination, although this is less common than coordination through the ring nitrogens. The presence of the N-H group allows for deprotonation, which can lead to the formation of anionic ligands and further diversify the coordination modes.
The coordination of 1,2,4-triazole derivatives with various metal ions, including transition metals, has been extensively studied. nih.gov The choice of metal ion, counter-anion, and reaction conditions plays a crucial role in determining the final structure and properties of the coordination complex.
Role in Energetic Materials Development
Energetic materials are substances that store a large amount of chemical energy that can be released rapidly. Research in this area often focuses on nitrogen-rich heterocyclic compounds due to their high heats of formation and the generation of gaseous nitrogen upon decomposition. While numerous 1,2,4-triazole derivatives, particularly those with nitro groups, have been investigated as potential energetic materials, there is no available research to suggest that this compound has been considered for this purpose. researchgate.netmdpi.comnih.govnih.govscilit.com The absence of explosophoric groups (like nitro groups) and a relatively low nitrogen content compared to other energetic triazoles make it an unlikely candidate for high-energy applications.
Application as Corrosion Inhibitors
The use of organic compounds to inhibit the corrosion of metals is a well-established practice. Heterocyclic compounds containing nitrogen and sulfur atoms are often effective corrosion inhibitors due to their ability to adsorb onto the metal surface and form a protective film. Several studies have demonstrated the efficacy of 1,2,4-triazole derivatives in preventing the corrosion of metals, particularly in acidic environments.
Research on a closely related compound, 5-hexylsulfanyl-1,2,4-triazole, has shown excellent performance as a corrosion inhibitor for mild steel in hydrochloric acid, achieving an inhibition efficiency of 97%. nih.gov The mechanism of inhibition is attributed to the adsorption of the triazole molecules onto the steel surface through the nitrogen and sulfur atoms, which blocks the active corrosion sites. It is highly probable that this compound would exhibit similar corrosion-inhibiting properties due to the presence of the same functional triazole ring and a sulfur-containing side chain.
Table 1: Corrosion Inhibition Efficiency of a Related Triazole Derivative
| Compound | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| 5-hexylsulfanyl-1,2,4-triazole | Mild Steel | 1.0 M HCl | 97 | nih.gov |
Polymeric Materials and Functional Polymers
The incorporation of specific functional groups into polymers can impart desired properties, leading to the development of functional polymers for a wide range of applications. While there is no specific information on the use of this compound in the synthesis of polymeric materials, the 1,2,4-triazole moiety itself has been incorporated into polymer backbones. For example, poly(1-vinyl-1,2,4-triazole) has been studied for its potential in creating proton-conducting membranes for fuel cells. nih.gov The triazole rings in the polymer chain provide sites for proton hopping, which is essential for proton conductivity.
The introduction of a 5-ethylsulfanyl group onto the triazole ring within a polymer chain could potentially modify the polymer's properties, such as its solubility, thermal stability, or its interaction with other materials. However, without experimental data, these remain hypothetical considerations.
Catalytic Applications and Organocatalysis
The field of catalysis continuously seeks new and efficient catalysts for various chemical transformations. While some 1,2,4-triazole derivatives have been explored as ligands in metal-catalyzed reactions or as organocatalysts themselves, there is a lack of research on the catalytic applications of this compound. lifechemicals.comorganic-chemistry.orgorganic-chemistry.org The potential for this compound to act as a catalyst or a ligand in a catalytic system would depend on the specific reaction and the accessibility of its nitrogen and sulfur atoms for coordination or interaction with substrates.
Design of Triazole-Based Catalysts
The design of catalysts based on the 1,2,4-triazole ring is an active area of research. These heterocycles can act as ligands, binding to metal centers to create catalysts for a variety of organic transformations. The nitrogen atoms of the triazole ring can form stable coordination complexes with transition metals, which are central to catalytic activity. nih.gov For instance, copper-catalyzed reactions are frequently used to synthesize 1,2,4-triazole derivatives, highlighting the strong interaction between this heterocycle and metal ions. organic-chemistry.org
While specific research detailing this compound as a direct catalyst component is limited, its structure is amenable to such applications. The presence of three nitrogen atoms and an ethylthio group provides multiple potential coordination sites for metal ions. The deprotonated parent 1,2,4-triazole has been identified as an effective acyl transfer catalyst, suggesting the catalytic potential inherent in the ring system itself. lifechemicals.com The synthesis of various substituted 1,2,4-triazoles often employs metal catalysts, such as copper or silver, to control the regioselectivity of the final product, which underscores the triazole's role in coordinating the catalytic metal. organic-chemistry.orgnih.gov
Mechanism of Catalytic Action
The catalytic mechanism of triazole-based systems typically involves the coordination of the triazole's nitrogen atoms to a metal center. This interaction can influence the metal's electronic properties, thereby activating it for a specific reaction, such as a cross-coupling or cycloaddition. nih.govorganic-chemistry.org In some instances, the triazole ring itself participates directly in the reaction mechanism.
Computational and experimental studies on related systems have explored these mechanisms. For example, B(C6F5)3 has been used as a metal-free catalyst for the dehydrogenative cyclization to form 3,4,5-trisubstituted-1,2,4-triazoles, proceeding through a Lewis acid adduct mechanism. scribd.comresearchgate.netresearchgate.net In the context of aromatase inhibitors, which are a form of enzyme catalyst, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron atom in the heme moiety of the cytochrome P450 enzyme, inhibiting its function. nih.gov This demonstrates a key mechanism where the triazole acts as a directed inhibitor by coordinating with a metal center in a biological catalyst.
Development of Advanced Sensors and Energy Storage Materials
The 1,2,3-triazole isomer has been noted for its use in creating fluorophores and chemosensors, which can detect metal cations through complex formation that alters their photophysical properties. nih.gov The inherent ability of the triazole ring to form stable complexes and its rigid structure make it a candidate for incorporation into more complex materials. The 1,2,4-triazole framework is found in various functional materials, including ionic liquids and corrosion inhibitors, which points to its stability and versatility. lifechemicals.com However, specific research on the application of this compound in the development of advanced sensors or energy storage materials is not prominent in the available literature.
Agricultural Science Applications
The most significant application area for this compound is in agricultural science, where it serves as an important intermediate for the synthesis of agrochemicals. arkema.com The 1,2,4-triazole ring is a core structural component of many potent fungicides, herbicides, and plant growth regulators. rjptonline.orggoogle.com These compounds are vital for protecting crops and ensuring food production. nih.gov
Triazole fungicides, often called conazoles, are a major class of substances used to protect a wide variety of fruit and vegetable crops from fungal diseases. nih.govrjptonline.org Their primary mode of action is the inhibition of the cytochrome P450-dependent enzyme 14α-demethylase (CYP51), which is crucial for ergosterol (B1671047) biosynthesis in fungi. nih.gov The disruption of this pathway compromises the integrity of the fungal cell membrane.
Patents related to novel fungicides and their synthesis methods cite this compound, indicating its role as a building block in creating new active ingredients. chiralen.com Researchers continuously synthesize and test new derivatives by combining the 1,2,4-triazole nucleus with other active groups to enhance biological activity and overcome resistance. mdpi.com
The following table presents research findings on the fungicidal activity of several 1,2,4-triazole derivatives, illustrating the potency of this class of compounds. It is important to note that these are examples from the broader chemical family and not the specific subject compound of this article.
| Compound Name | Target Pathogen | Measured Activity (EC50 in mg/L) | Reference |
|---|---|---|---|
| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime | Sclerotinia sclerotiorum | 1.59 | nih.gov |
| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime | Pythium infestans | 0.46 | nih.gov |
| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime | Rhizoctonia solani | 0.27 | nih.gov |
| (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime | Sclerotinia sclerotiorum | 0.12 | nih.gov |
| Methyl 4-(2-(1H-1,2,4-triazol-1-yl) ethoxy)benzoate | Fusarium moniliforme | 76.1% inhibition at 200 µg/mL | mdpi.com |
| Methyl 4-(2-(1H-1,2,4-triazol-1-yl) ethoxy)benzoate | Sphaeropsis sapinea | 75.4% inhibition at 200 µg/mL | mdpi.com |
5 Ethylsulfanyl 1h 1,2,4 Triazole As a Building Block in Complex Chemical Syntheses
Precursor for Diverse Heterocyclic Systems
5-Ethylsulfanyl-1H-1,2,4-triazole is a valuable starting material for synthesizing a range of more complex substituted heterocyclic systems. The reactivity of this precursor can be channeled through several pathways, primarily involving reactions at the ring nitrogen atoms or modifications involving the ethylsulfanyl group.
Alkylation and acylation reactions are common strategies to functionalize the triazole ring. The 1,2,4-triazole (B32235) ring system has multiple nitrogen atoms that can be alkylated, potentially leading to a mixture of regioisomers. mdpi.com For instance, the alkylation of related 1,2,4-triazole systems has been shown to occur on various ring nitrogens, demonstrating the nucleophilic nature of the heterocyclic core. mdpi.comresearchgate.net The alkylation of 1H-5-mercapto-3-phenyl-1,2,4-triazole, a related compound, with ethyl chloroacetate (B1199739) proceeds via the sulfur atom to yield the S-alkylated product, 1H-5-ethoxycarbonyl-methylsulfanyl-3-phenyl-1,2,4-triazole. researchgate.net This highlights that the exocyclic sulfur atom is a primary site for electrophilic attack under certain conditions.
These initial functionalization reactions yield derivatives that can undergo further transformations. For example, the product of S-alkylation with ethyl chloroacetate can be hydrolyzed to the corresponding carboxylic acid, introducing a new functional group for further synthetic elaboration. researchgate.net These subsequent modifications allow for the construction of diverse molecular libraries based on the original this compound core.
Table 1: Reactions Utilizing Triazole Precursors
| Precursor | Reagent | Product Type | Reference |
|---|---|---|---|
| 1H-5-mercapto-3-phenyl-1,2,4-triazole | Ethyl chloroacetate | S-Alkylated triazole ester | researchgate.net |
| Methyl 1,2,4-triazole-3-carboxylate | Alkyl/aryloxymethyl acetates | 1-Alkyl/aryloxymethyl-1,2,4-triazole-3-carboxylate | mdpi.com |
| Ethyl 5-(4-hydroxyphenoxy)-1H-v-triazole-4-carboxylate | Alkyl halides | N-Alkylated triazole | researchgate.net |
Scaffold for Molecular Hybridization Strategies
Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single hybrid molecule. This approach aims to create new chemical entities with potentially improved affinity, efficacy, or modified selectivity profiles compared to the individual components. The 1,2,4-triazole nucleus is considered a privileged scaffold for this purpose due to its favorable physicochemical properties and its proven presence in numerous bioactive compounds. nih.govnih.gov
The this compound structure is an ideal core for hybridization. The triazole ring acts as a central hub or linker, while the ethylsulfanyl group can be retained, modified, or used as a point of attachment for other molecular fragments. Research has demonstrated the synthesis of 5-pyridinyl-1,2,4-triazole derivatives where the triazole ring is connected to a pyridine (B92270) ring and a thioacetamide (B46855) moiety, showcasing the utility of the triazole core in linking different heterocyclic systems. nih.gov This strategy leverages the biological importance of both the 1,2,4-triazole and pyridine rings, which are known to be stable and possess hydrogen bond accepting capabilities. nih.gov
The synthesis of such hybrids often involves the condensation of a triazole precursor with other reactive molecules. For example, new hybrid molecules containing various azole moieties have been synthesized, underscoring the role of 1,2,4-triazoles as key intermediates for biologically active compounds.
Intermediate in Cascade and Domino Reactions
Cascade reactions, also known as domino reactions, are processes where multiple bond-forming transformations occur in a single synthetic operation without isolating intermediates. These reactions are highly efficient in terms of atom economy and step economy, enabling the rapid construction of complex molecules from simple precursors.
While cascade reactions are a well-established method for the synthesis of the 1,2,4-triazole ring itself, for instance, through the cascade addition-oxidative cyclization of nitriles with amidines organic-chemistry.org, the use of this compound as an intermediate in subsequent cascade or domino sequences is not prominently documented in the reviewed scientific literature. The primary application of cascade strategies in this context appears to be focused on the formation of the triazole heterocycle rather than its use as a building block in a continuing cascade.
Synthesis of Fused Triazole Systems
The fusion of a 1,2,4-triazole ring with other heterocyclic systems is a powerful strategy for creating novel chemical entities with diverse pharmacological properties. This compound belongs to the class of 5-thio-substituted triazoles, which are key precursors for a variety of fused heterocyclic systems. The most common synthetic routes involve the cyclocondensation of 4-amino-5-mercapto-1,2,4-triazoles with suitable bifunctional electrophiles. nih.govnih.gov In these precursors, the exocyclic thiol group (position 5) and the adjacent amino group (position 4) provide the necessary nucleophilic centers for ring annulation.
Several important fused systems can be synthesized through this general approach:
nih.govnih.govtandfonline.comTriazolo[3,4-b] nih.govnih.govresearchgate.netthiadiazines: These are typically formed by reacting 4-amino-5-mercapto-1,2,4-triazoles with α-haloketones (like phenacyl bromides), α-chloroacetonitrile, or other similar bielectrophiles. nih.govnih.gov The reaction proceeds through initial S-alkylation followed by intramolecular cyclization.
nih.govnih.govtandfonline.comTriazolo[3,4-b] nih.govnih.govresearchgate.netthiadiazoles: This five-membered fused system is synthesized by the cyclization of 4-amino-5-mercapto-1,2,4-triazoles with reagents such as carboxylic acids (using a dehydrating agent like POCl₃), carbon disulfide, or cyanogen (B1215507) bromide. tandfonline.comtandfonline.com
nih.govnih.govtandfonline.comTriazolo[4,3-b] nih.govnih.govtandfonline.comtandfonline.comtetrazines: This fused system can be prepared from the reaction of 4-amino-5-mercapto-1,2,4-triazoles or their S-alkylated derivatives with hydrazonoyl halides. nih.govresearchgate.netcyberleninka.ru
nih.govnih.govtandfonline.comTriazolo[5,1-b]quinazolines: Another important fused system, these can be synthesized through multicomponent reactions involving 3-amino-1,2,4-triazole, aldehydes, and dimedone, or through the cyclization of substituted hydrazinyl-quinazolines. researchgate.netekb.eg
These examples demonstrate established methodologies where the 5-thio-substituted 1,2,4-triazole scaffold is central to the construction of bicyclic and polycyclic heterocyclic compounds.
Table 2: Synthesis of Fused Triazole Systems from 4-Amino-5-mercapto-1,2,4-triazole Precursors
| Precursor Type | Reagent | Fused System Formed | Reference |
|---|---|---|---|
| 4-Amino-5-mercapto-1,2,4-triazole | α-Haloketones (e.g., phenacyl bromides) | nih.govnih.govtandfonline.comTriazolo[3,4-b] nih.govnih.govresearchgate.netthiadiazine | nih.govnih.gov |
| 4-Amino-5-mercapto-1,2,4-triazole | Carboxylic Acids / POCl₃ | nih.govnih.govtandfonline.comTriazolo[3,4-b] nih.govnih.govresearchgate.netthiadiazole | tandfonline.com |
| 4-Amino-5-mercapto-1,2,4-triazole | Hydrazonoyl Halides | nih.govnih.govtandfonline.comTriazolo[4,3-b] nih.govnih.govtandfonline.comtandfonline.comtetrazine | researchgate.net |
| 3-Amino-1,2,4-triazole | Aldehydes, Dimedone | nih.govnih.govtandfonline.comTriazolo[5,1-b]quinazoline | researchgate.net |
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways
The development of new and efficient methods for synthesizing substituted 1,2,4-triazoles is a primary goal for medicinal and materials chemistry. While classical methods exist, future research is focused on pathways that offer greater efficiency, yield, and functional group tolerance. For 5-ethylsulfanyl-1H-1,2,4-triazole, this involves moving beyond traditional cyclization reactions to more advanced, catalytic, and multicomponent strategies.
Recent literature highlights several promising directions. For instance, microwave-assisted synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) without a catalyst presents a mild and efficient alternative. Another modern approach involves the electrochemical multicomponent reaction of aryl hydrazines, which avoids harsh oxidants and metal catalysts. Researchers are also exploring cascade reactions, such as the addition-oxidative cyclization of nitriles with amidines using recyclable copper(I) catalysts and air as the oxidant. These methods could be adapted to introduce the ethylthio group at the C5 position with high selectivity and yield.
| Synthetic Approach | Description | Potential Advantages for this compound | References |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction between hydrazines and formamide, often without a catalyst. | Faster reaction times, higher yields, milder conditions, excellent functional group tolerance. | |
| Electrochemical Synthesis | A multicomponent reaction using aryl hydrazines, a nitrogen source (NH4OAc), and an alcohol, driven by electrochemistry. | Avoids strong oxidants and transition-metal catalysts, offering a greener profile. | |
| Copper-Catalyzed Cascade Reaction | A process involving sequential N-C and N-N bond formation through oxidative coupling, using readily available copper catalysts and air. | High atom economy, use of inexpensive catalysts, broad substrate scope. | |
| Metal-Free Oxidative Cascade | A reaction of hydrazones and aliphatic amines using iodine as a catalyst to form 1,3,5-trisubstituted 1,2,4-triazoles. | Avoids metal contamination in the final product, which is crucial for pharmaceutical applications. |
These advanced synthetic strategies represent a significant step forward, promising more direct and versatile routes to this compound and its derivatives, thereby facilitating broader exploration of their properties and applications.
Advanced Computational Design of Triazole Derivatives
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For the 1,2,4-triazole (B32235) scaffold, methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are pivotal in designing new derivatives with enhanced biological activity or specific physical properties.
Future research on this compound will heavily leverage these computational approaches. 3D-QSAR studies, for example, can generate models that correlate the three-dimensional structure of a molecule with its activity. These models produce contour maps that identify which regions of the molecule are responsible for increasing or decreasing activity, providing a roadmap for targeted modifications. By using the this compound core as a template, researchers can computationally screen virtual libraries of derivatives, predicting their efficacy before undertaking costly and time-consuming synthesis. This approach accelerates the discovery of lead compounds for various applications, from anticancer to antifungal agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-ethylsulfanyl-1H-1,2,4-triazole, and how can reaction conditions be optimized for reproducibility?
- Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, describes a two-step process: (i) reduction of nitro intermediates using iron powder and ammonium chloride in ethanol/water under reflux, and (ii) condensation of hydrazine derivatives with carbonyl-containing reagents. Optimization involves controlling stoichiometry (e.g., triethylamine as a base), solvent selection (ethanol for reflux), and purification via column chromatography (toluene/dioxane mixtures) . Parallel methods in use thiol-containing intermediates, highlighting the importance of protecting groups and pH control during nucleophilic substitution .
Q. Which spectroscopic techniques are critical for characterizing this compound and validating its purity?
- Answer : Key techniques include:
- 1H-NMR : To confirm substituent positions (e.g., ethylsulfanyl protons at δ 1.2–1.4 ppm for CH₃ and δ 3.0–3.5 ppm for SCH₂) .
- IR Spectroscopy : Detection of N–H stretching (~3400 cm⁻¹) and C=S bonds (~650 cm⁻¹) .
- Elemental Analysis : Validates C, H, N, S content with <0.4% deviation from theoretical values .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) confirm molecular weight .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Answer : Based on analogous triazoles ():
- PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Spill Management : Collect spills in sealed containers; avoid environmental release .
- Storage : Keep in locked, cool (<25°C), dry areas away from oxidizers .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound, and what functional is recommended?
- Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (as in ) are critical for accurate thermochemical predictions (e.g., atomization energies with <3 kcal/mol error). Basis sets like 6-311++G(d,p) model sulfur’s polarization effects. Applications include calculating HOMO-LUMO gaps to predict reactivity or charge distribution for drug-design studies .
Q. What strategies resolve contradictions in biological activity data for triazole derivatives, such as conflicting IC₅₀ values across studies?
- Answer : Key steps:
- Standardized Assays : Use uniform protocols (e.g., MTT for cytotoxicity) to minimize variability .
- Structural Confirmation : Verify compound integrity via X-ray crystallography (e.g., SHELX refinement in ) to rule out polymorphic effects .
- Meta-Analysis : Compare datasets using statistical tools (e.g., PCA in ) to identify outliers or batch effects .
Q. How can molecular docking studies guide the design of this compound-based inhibitors targeting enzymes like cyclooxygenase-2 (COX-2)?
- Answer : Example workflow:
- Protein Preparation : Retrieve COX-2 structure (PDB: 5KIR), remove water, add hydrogens.
- Ligand Docking : Use AutoDock Vina with triazole derivatives; focus on sulfanyl and triazole groups for H-bonding with Arg120/Tyr355.
- Validation : Compare docking scores (e.g., ΔG) with experimental IC₅₀ values ( reports COX-2 inhibition via methylsulfonyl substituents) .
Methodological Tables
Table 1 : Common Synthetic Routes for this compound Derivatives
Table 2 : Key Safety Parameters for Handling Triazoles
| Parameter | Recommendation | Source |
|---|---|---|
| PPE | Nitrile gloves, chemical goggles | |
| Storage Temperature | <25°C, away from light | |
| Spill Neutralization | Absorb with inert material (e.g., sand) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
